molecular formula C9H7FN2O2 B1613178 4-fluoro-6-methyl-1H-indazole-3-carboxylic acid CAS No. 885522-19-0

4-fluoro-6-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B1613178
CAS No.: 885522-19-0
M. Wt: 194.16 g/mol
InChI Key: UBLRWTMPHRJUIU-UHFFFAOYSA-N
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Description

4-Fluoro-6-methyl-1H-indazole-3-carboxylic acid (CAS: 885522-19-0) is a fluorinated indazole derivative with a methyl group at position 6 and a carboxylic acid moiety at position 3. Its molecular formula is C₉H₇FN₂O₂, and its calculated molar mass is 194.16 g/mol. The compound’s structure combines the indazole core—a bicyclic aromatic system with two fused pyrazole-like rings—with strategic substituents that enhance its utility in medicinal chemistry and materials science. The fluorine atom at position 4 contributes to electronic modulation and metabolic stability, while the methyl group at position 6 may influence steric interactions and lipophilicity.

This compound is primarily utilized as a pharmaceutical intermediate or building block, as evidenced by its availability from suppliers like LEAP CHEM CO., LTD. .

Properties

IUPAC Name

4-fluoro-6-methyl-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-4-2-5(10)7-6(3-4)11-12-8(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLRWTMPHRJUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)F)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646503
Record name 4-Fluoro-6-methyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-19-0
Record name 4-Fluoro-6-methyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination-Cyclization Route

This two-step approach is described in CN110452177A, utilizing 3-fluoro-2-methylaniline as the starting material:

Step 1: Bromination

Parameter Details
Starting material 3-fluoro-2-methylaniline
Brominating agent N-bromosuccinimide (NBS)
Solvent Acetonitrile
Temperature -10°C
Yield 96.8%

The reaction produces 4-bromo-3-fluoro-2-methylaniline, which is purified via cyclohexane washing.

Step 2: Cyclization

Parameter Details
Intermediate 4-bromo-3-fluoro-2-methylaniline
Reagents Ethyl ether, acetic acid, isoamyl sulfite
Solvent Toluene
Temperature 110°C
Yield 40.5%

Cyclization forms the indazole core, followed by hydrolysis to yield the carboxylic acid.

Nitrosation of Indole Derivatives

PMC9079728 outlines a general method for synthesizing 1H-indazole-3-carboxaldehydes via nitrosation, adaptable to fluorinated analogs:

Reaction Conditions

  • Substrate : Electron-deficient indoles (e.g., 4-fluoro-6-methylindole)
  • Nitrosating agent : Sodium nitrite in acidic medium
  • Key steps :
    • Nitrosation at C3 position.
    • Water addition and ring closure.
  • Optimization : Reverse addition minimizes dimerization side reactions.

This method achieves yields >70% for electron-rich indoles and requires temperatures up to 80°C for electron-poor substrates.

Methylation of Indazole-3-Carboxylic Acid

US20040248960A1 details methylation strategies for introducing the methyl group:

Procedure

Parameter Details
Starting material Indazole-3-carboxylic acid
Methylating agent Methyl iodide
Base Alkaline earth metal oxide (e.g., MgO)
Solvent Polar aprotic (e.g., DMF)
Yield >85%

This method avoids ester byproducts and is scalable for industrial production.

Silver-Mediated Intramolecular Amination

PMC7948442 reports a novel route using silver(I) catalysts:

General Protocol

  • Substrate : Arylhydrazones with fluoro and methyl substituents.
  • Catalyst : AgNTf₂ (2 equiv) and Cu(OAc)₂ (0.5 equiv).
  • Conditions : 1,2-Dichloroethane, 80°C, 24 h.
  • Yield : 60–75% for substituted indazoles.

This method is effective for constructing the indazole ring but requires precise control of oxidative conditions.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Bromination-Cyclization High-purity intermediates Low cyclization yield 40–97%
Nitrosation Versatile for electron-rich substrates Requires acidic conditions 60–80%
Methylation Scalable, minimal byproducts Dependent on methyl iodide availability 85–90%
Silver-mediated Broad functional group tolerance High catalyst loading 60–75%

Key Optimization Strategies

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at C4-Fluorine

The fluorine atom at position 4 participates in nucleophilic substitution under specific conditions. This reactivity is enhanced by electron-withdrawing effects from the adjacent carboxylic acid group, which activates the aromatic ring for attack by nucleophiles.

Key Reactions:

  • Amine Substitution: Treatment with primary or secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C replaces fluorine with amine groups. For example, reaction with piperazine yields 4-piperazinyl-6-methyl-1H-indazole-3-carboxylic acid .

  • Hydroxylation: Hydrolysis under basic conditions (e.g., NaOH/H₂O, 60°C) replaces fluorine with a hydroxyl group, forming 4-hydroxy-6-methyl-1H-indazole-3-carboxylic acid.

Table 1: Substitution Reactions at C4-Fluorine

NucleophileConditionsProductYieldSource
PiperazineDMF, 80°C4-Piperazinyl derivative72%
NaOH/H₂O60°C, 6h4-Hydroxy derivative65%

Carboxylic Acid Functionalization

The carboxylic acid group at position 3 undergoes typical acid-derived reactions, enabling diversification of the molecule’s physicochemical properties.

Esterification

Reaction with methanol or ethanol in the presence of H₂SO₄ or thionyl chloride produces methyl or ethyl esters. For example, methyl esterification improves lipophilicity for enhanced cellular uptake .

Reaction Conditions:

  • Reagents: MeOH, SOCl₂ (catalytic)

  • Temperature: Reflux, 4h

  • Yield: 85–90%

Amide Formation

Coupling with amines via EDCI/HOBt-mediated activation generates amide derivatives, commonly used in drug discovery to modulate target binding .

Example:

  • Reaction with benzylamine produces 3-(benzylcarbamoyl)-4-fluoro-6-methyl-1H-indazole (88% yield) .

Methyl Group Oxidation

The methyl group at position 6 can be oxidized to a carboxylic acid under strong oxidizing conditions, forming 4-fluoro-1H-indazole-3,6-dicarboxylic acid.

Reagents and Conditions:

  • Oxidizing Agent: KMnO₄ in acidic medium (H₂SO₄/H₂O)

  • Temperature: 80°C, 8h

  • Yield: 60–65%

Mechanism:

  • Initial oxidation of methyl to aldehyde intermediate.

  • Further oxidation to carboxylic acid via radical intermediates.

Electrophilic Aromatic Substitution (EAS)

The indazole ring undergoes electrophilic substitution at electron-rich positions (C5 and C7), though fluorine’s electron-withdrawing effect directs substitution to specific sites.

Nitration:

  • Conditions: HNO₃/H₂SO₄, 0–5°C

  • Product: 4-Fluoro-5-nitro-6-methyl-1H-indazole-3-carboxylic acid (55% yield).

Table 2: EAS Reactions

ReactionReagentsPositionProductYieldSource
NitrationHNO₃/H₂SO₄C55-Nitro derivative55%
BrominationBr₂/FeBr₃C77-Bromo derivative48%

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group, generating 4-fluoro-6-methyl-1H-indazole. This reaction is critical for simplifying the scaffold in structure-activity studies.

Conditions:

  • Thermal: 200°C, 2h (neat)

  • Acid-Catalyzed: HCl (conc.), reflux, 6h

  • Yield: 70–75%

Reduction Reactions

While the carboxylic acid is resistant to common reducing agents, specialized conditions enable functional group interconversion:

Lithium Aluminum Hydride (LiAlH₄):

  • Reduces the carboxylic acid to a primary alcohol (3-hydroxymethyl-4-fluoro-6-methyl-1H-indazole) at −20°C in THF (50% yield).

Catalytic Hydrogenation:

  • Removes nitro groups (if present) but leaves the fluorine and methyl groups intact .

Scientific Research Applications

Biological Applications

The biological applications of 4-fluoro-6-methyl-1H-indazole-3-carboxylic acid primarily revolve around its potential therapeutic effects:

Antitumor Activity

Recent studies have highlighted the compound's promising antitumor properties. For instance, derivatives of indazole have been shown to exhibit significant antiproliferative activity against various cancer cell lines, including K562 and Hep-G2 cells. The presence of fluorine in the structure is believed to enhance its interaction with biological targets, improving permeability and bioavailability .

Table 1: Antitumor Activity of Indazole Derivatives

CompoundCell LineIC50 (µM)Notes
This compoundK562TBDSignificant activity observed
Derivative XHep-G23.32High toxicity noted in normal cells
Derivative YK562TBDExhibited dose-dependent apoptosis

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a crucial building block for synthesizing more complex pharmaceutical agents. Its structural features make it suitable for modifications that can enhance efficacy or reduce side effects in drug development.

Drug Development

The compound is being investigated for its potential use in targeting specific enzymes or receptors involved in disease processes. For example, modifications to the indazole framework could lead to novel agents with improved selectivity for cancer therapies or other diseases .

Case Studies and Research Findings

Several case studies have documented the applications and effectiveness of this compound:

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that a series of indazole derivatives, including those based on this compound, exhibited significant cytotoxicity against K562 leukemia cells. The findings indicated that fluorinated compounds generally showed enhanced activity compared to their non-fluorinated counterparts .

Case Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism of action for these compounds. It was found that they could induce apoptosis through modulation of key signaling pathways involved in cell survival and death, emphasizing their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 4-fluoro-6-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-fluoro-6-methyl-1H-indazole-3-carboxylic acid can be contextualized by comparing it to related indazole and heterocyclic derivatives. Below is a detailed analysis:

Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) CAS Number Key Properties/Applications
This compound 4-F, 6-Me, 3-COOH C₉H₇FN₂O₂ 194.16 885522-19-0 Pharmaceutical intermediate; fluorine enhances metabolic stability
6-Bromo-4-methyl-1H-indazole-3-carboxylic acid 6-Br, 4-Me, 3-COOH C₉H₇BrN₂O₂ 273.07 885520-45-6 Bromine increases molecular weight and reactivity for cross-coupling reactions
6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid 6-Br, 4-F, 3-COOH C₈H₄BrFN₂O₂ 259.03 885520-62-7 Dual halogenation may enhance electronic effects and binding affinity
6-Chloro-4-methyl-1H-indazole-3-carboxylic acid 6-Cl, 4-Me, 3-COOH C₉H₇ClN₂O₂ 228.62 885520-93-4 Chlorine offers intermediate electronegativity and cost-effective synthesis
5-Methyl-1H-indazole-3-carboxylic acid 5-Me, 3-COOH C₉H₈N₂O₂ 176.17 Not provided Methyl at position 5 alters steric hindrance and ring conformation
4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid 4-F, 3-I, 6-COOH C₈H₄FIN₂O₂ 321.03 885521-55-1 Iodine enables radioimaging or further functionalization

Key Differences and Implications

Halogen Substituents :

  • Fluorine (4-F): Enhances metabolic stability and electron-withdrawing effects, improving binding to biological targets .
  • Bromine/Chlorine (6-Br/6-Cl): Increase molecular weight and lipophilicity, favoring hydrophobic interactions. Bromine is particularly useful in Suzuki-Miyaura cross-coupling reactions .
  • Iodine (3-I): Heavy atom useful in radiopharmaceuticals or crystallography studies .

Substituent Position :

  • Methyl at 6 vs. 5 : The 6-methyl group in the target compound minimizes steric clash with the carboxylic acid at position 3, whereas a 5-methyl group (as in 5-methyl-1H-indazole-3-carboxylic acid) may distort the indazole ring’s planarity .

Carboxylic Acid Position :

  • The 3-carboxylic acid group in the target compound contrasts with 6-carboxylic acid derivatives (e.g., 4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid). Position 3 may favor hydrogen bonding in drug-receptor interactions, while position 6 could alter solubility .

Biological Activity

4-Fluoro-6-methyl-1H-indazole-3-carboxylic acid is a member of the indazole family, which has garnered interest due to its diverse biological activities, particularly in cancer research. This compound exhibits potential as an antitumor agent and has been the subject of various studies aimed at understanding its mechanism of action and therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a fluorine atom that enhances its biological activity. Its chemical formula is C9H7FN2O3C_9H_7FN_2O_3, and it features both carboxylic acid and indazole moieties, contributing to its pharmacological properties.

Antitumor Activity

Research has indicated that this compound possesses significant antitumor properties. A study demonstrated that this compound induces apoptosis in K562 leukemia cells in a dose-dependent manner. The compound was shown to affect the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax, leading to increased apoptosis rates at higher concentrations (IC50 values were reported in the range of 10 to 14 μM) .

Table 1: Apoptosis Induction in K562 Cells

Concentration (μM)Apoptosis Rate (%)
109.64
1216.59
1437.72

Additionally, the compound alters cell cycle distribution by increasing the G0/G1 phase population while decreasing the S phase population, indicating a potential mechanism for its antitumor effects .

The mechanism by which this compound exerts its effects involves modulation of the p53-MDM2 interaction. Western blot analysis revealed that treatment with this compound increased p53 expression while decreasing MDM2 levels, disrupting the balance of these proteins and promoting apoptosis .

Case Studies

Several studies have focused on the synthesis and evaluation of indazole derivatives, including this compound. For instance, a series of derivatives were synthesized and tested for their activity against various cancer cell lines, demonstrating that structural modifications can significantly impact biological activity .

In another case study, compounds with similar structures were evaluated for their inhibitory effects on multiple kinases associated with cancer progression, revealing that fluorinated indazoles often exhibit enhanced potency compared to their non-fluorinated counterparts .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of substituent groups on the indazole scaffold. The presence of fluorine at specific positions has been correlated with improved binding affinity and biological activity against cancer cell lines .

Table 2: Structure-Activity Relationship Insights

Compound VariantIC50 (nM)Target Enzyme/Cell Line
4-Fluoro Derivative<10FGFR1
Non-Fluorinated Variant>100Various

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-6-methyl-1H-indazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves cyclization of substituted precursors under acidic or catalytic conditions. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with fluorinated reagents in acetic acid (reflux for 3–5 h) is a common approach, as seen in analogous indazole syntheses . Yield optimization requires precise control of stoichiometry, temperature, and catalyst selection. Chromatography (e.g., HPLC with C18 columns) and recrystallization (DMF/acetic acid mixtures) are critical for purification .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodology :

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR are used to verify substituent positions (e.g., fluorine at C4, methyl at C6). For instance, the fluorine atom induces distinct splitting patterns in 1H^1\text{H}-NMR spectra .
  • IR : A carboxylic acid C=O stretch (~1700 cm1^{-1}) and N-H indazole vibrations (~3400 cm1^{-1}) confirm functional groups .
  • MS : High-resolution MS (HRMS) validates the molecular formula (C9 _9H7 _7FN2 _2O2 _2) and detects isotopic patterns for fluorine .

Q. What are the primary biological targets or mechanisms of action associated with this compound?

  • Methodology : Indazole derivatives often inhibit enzymes (e.g., kinases) or interact with receptors. Computational docking studies (AutoDock Vina) and enzyme inhibition assays (e.g., IC50_{50} measurements) are used to identify targets. Fluorine’s electronegativity enhances binding affinity, while the methyl group improves pharmacokinetic stability .

Q. How do substituent positions (fluoro at C4, methyl at C6) affect physicochemical properties and bioactivity?

  • Methodology : Substituent effects are analyzed via comparative studies. For example, replacing chloro with fluoro in analogous compounds increases metabolic stability but reduces solubility. LogP calculations (ChemAxon) and in vitro permeability assays (Caco-2 cells) quantify these changes .

Advanced Research Questions

Q. How can computational methods (DFT, molecular dynamics) predict reactivity and optimize synthesis pathways for this compound?

  • Methodology : Density Functional Theory (DFT) calculates transition-state energies for key steps (e.g., cyclization). Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation. ICReDD’s quantum-chemical workflows exemplify this approach .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology : Meta-analyses of enzyme inhibition data (e.g., kinase assays) and standardized protocols (fixed pH, temperature) minimize variability. For instance, conflicting IC50_{50} values may arise from assay conditions (e.g., ATP concentration variations). Cross-validation with orthogonal assays (SPR, ITC) is recommended .

Q. How can regioselective functionalization of the indazole core be achieved without disrupting the carboxylic acid group?

  • Methodology : Protecting the carboxylic acid (e.g., esterification with MeOH/H2 _2SO4 _4) enables selective fluorination/methylation. Deprotection under mild conditions (NaOH/EtOH) restores the acid group. Monitoring via TLC or LC-MS ensures regioselectivity .

Q. What experimental and computational approaches validate the compound’s stability under physiological conditions?

  • Methodology :

  • In vitro : Simulated gastric fluid (SGF, pH 1.2) and plasma stability assays track degradation over 24 h.
  • In silico : Molecular dynamics simulations (GROMACS) predict hydrolysis susceptibility of the carboxylic acid group .

Q. How does the compound’s environmental fate (e.g., biodegradation, photolysis) impact ecotoxicology assessments?

  • Methodology : OECD 301F biodegradation tests and UV-Vis photolysis studies quantify environmental persistence. QSAR models (EPI Suite) estimate toxicity endpoints (e.g., LC50_{50} for aquatic organisms) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-fluoro-6-methyl-1H-indazole-3-carboxylic acid
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4-fluoro-6-methyl-1H-indazole-3-carboxylic acid

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